molecular formula C16H15NO3 B14581495 N-(Acetyloxy)-N-benzylbenzamide CAS No. 61548-88-7

N-(Acetyloxy)-N-benzylbenzamide

Cat. No.: B14581495
CAS No.: 61548-88-7
M. Wt: 269.29 g/mol
InChI Key: WIHHTKHNSCJQFD-UHFFFAOYSA-N
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Description

N-(Acetyloxy)-N-benzylbenzamide: is an organic compound characterized by the presence of an acetyloxy group attached to a benzylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Acetyloxy)-N-benzylbenzamide typically involves the acetylation of N-benzylbenzamide. One common method is to react N-benzylbenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the acetyloxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using acetic anhydride and suitable catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: N-(Acetyloxy)-N-benzylbenzamide can undergo various chemical reactions, including:

    Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield N-benzylbenzamide and acetic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Substitution: The benzyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Aqueous acid (pH <2) or aqueous base (pH >9) can be used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Hydrolysis: N-benzylbenzamide and acetic acid.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Substituted benzylbenzamide derivatives.

Scientific Research Applications

Chemistry: N-(Acetyloxy)-N-benzylbenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of acetyloxy-containing molecules in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to undergo hydrolysis and release acetic acid may be exploited in drug delivery systems where controlled release of active ingredients is desired.

Industry: this compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(Acetyloxy)-N-benzylbenzamide involves its ability to undergo hydrolysis, oxidation, and substitution reactions. The acetyloxy group can be cleaved to release acetic acid, which may interact with various molecular targets. The benzylbenzamide structure can participate in binding interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

    N-Benzylbenzamide: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.

    N-(Acetyloxy)-N-methylbenzamide: Similar structure but with a methyl group instead of a benzyl group, leading to different reactivity and applications.

    N-(Acetyloxy)-N-phenylbenzamide: Contains a phenyl group, which may alter its chemical properties and interactions.

Uniqueness: N-(Acetyloxy)-N-benzylbenzamide is unique due to the presence of both the acetyloxy and benzyl groups. This combination imparts specific reactivity and potential applications that are not observed in similar compounds. Its ability to undergo hydrolysis and release acetic acid, along with its interactions with biological molecules, makes it a valuable compound in various scientific fields.

Properties

CAS No.

61548-88-7

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

[benzoyl(benzyl)amino] acetate

InChI

InChI=1S/C16H15NO3/c1-13(18)20-17(12-14-8-4-2-5-9-14)16(19)15-10-6-3-7-11-15/h2-11H,12H2,1H3

InChI Key

WIHHTKHNSCJQFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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